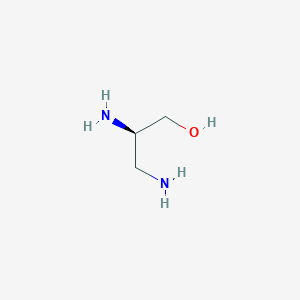
(2R)-2,3-diaminopropan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-2,3-diaminopropan-1-ol is an organic compound with the molecular formula C3H10N2O. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is of interest in various fields of chemistry and biochemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
(2R)-2,3-diaminopropan-1-ol can be synthesized through several methods. One common approach involves the reduction of 2,3-dinitropropan-1-ol using hydrogen gas in the presence of a palladium catalyst. Another method includes the reductive amination of glyceraldehyde with ammonia or an amine source under reducing conditions.
Industrial Production Methods
In industrial settings, the production of this compound often involves the catalytic hydrogenation of 2,3-dinitropropan-1-ol. This process is typically carried out in a high-pressure reactor with a palladium or platinum catalyst. The reaction conditions are carefully controlled to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
(2R)-2,3-diaminopropan-1-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding imines or oximes.
Reduction: The compound can be further reduced to form amines.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
The major products formed from these reactions include imines, oximes, and various substituted amines, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
(2R)-2,3-diaminopropan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential role in enzyme inhibition and as a precursor for biologically active molecules.
Medicine: Research is ongoing into its potential use in drug development, particularly for its chiral properties.
Industry: It is used in the production of polymers and as an intermediate in the synthesis of various chemicals.
Mécanisme D'action
The mechanism by which (2R)-2,3-diaminopropan-1-ol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and ionic interactions with active sites of enzymes, potentially inhibiting their activity. The specific pathways involved depend on the biological context and the target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S)-2,3-diaminopropan-1-ol: The enantiomer of (2R)-2,3-diaminopropan-1-ol, which has similar chemical properties but different biological activities.
2,3-diaminopropanoic acid: A structurally similar compound with an additional carboxyl group.
1,2-diaminoethane: A simpler diamine with two amino groups attached to adjacent carbon atoms.
Uniqueness
This compound is unique due to its chiral nature and the presence of both amino and hydroxyl functional groups. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile building block in synthetic chemistry.
Propriétés
Formule moléculaire |
C3H10N2O |
|---|---|
Poids moléculaire |
90.12 g/mol |
Nom IUPAC |
(2R)-2,3-diaminopropan-1-ol |
InChI |
InChI=1S/C3H10N2O/c4-1-3(5)2-6/h3,6H,1-2,4-5H2/t3-/m1/s1 |
Clé InChI |
QHBWSLQUJMHGDB-GSVOUGTGSA-N |
SMILES isomérique |
C([C@H](CO)N)N |
SMILES canonique |
C(C(CO)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[3-(1H-indol-3-yl)propanoylamino]acetic Acid](/img/structure/B15095599.png)
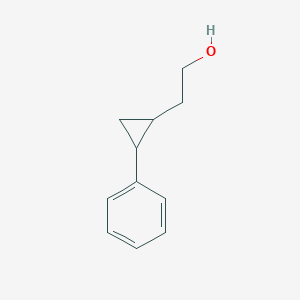
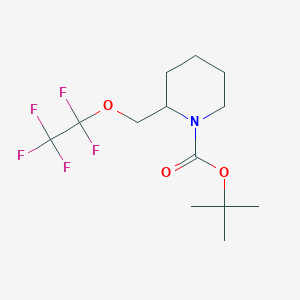
![1H,5H-Benzo[ij]quinolizine-6-carboxylicacid, 2,3-dihydro-5-oxo-, hydrazide](/img/structure/B15095618.png)
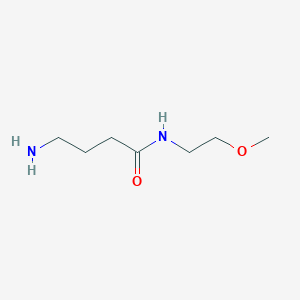
![[1,2,4]Triazolo[5,1-c][1,2,4]triazin-4(1H)-one](/img/structure/B15095631.png)
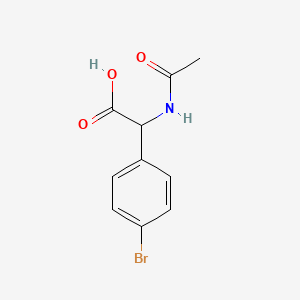
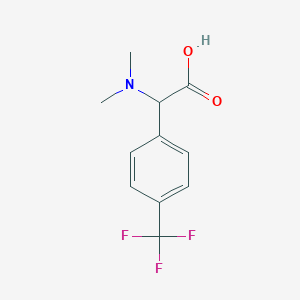

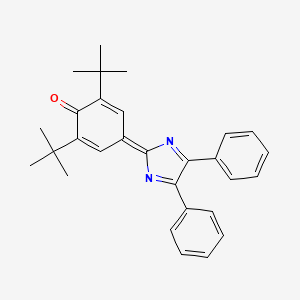
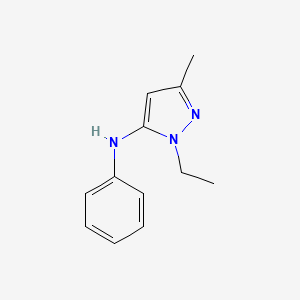

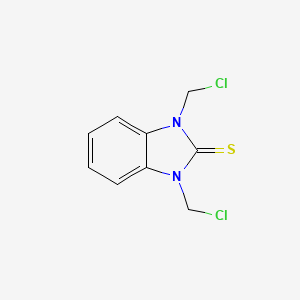
![N-[4-(Benzyloxy)-2-nitro-1-naphthyl]acetamide](/img/structure/B15095697.png)
